molecular formula C9H10O4 B13880717 2-Hydroxy-5-(methoxymethoxy)benzaldehyde

2-Hydroxy-5-(methoxymethoxy)benzaldehyde

Cat. No.: B13880717
M. Wt: 182.17 g/mol
InChI Key: MKAFWXKNSQNSPX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methoxymethoxy)benzaldehyde (C9H10O4, MW: 182.17 g/mol) is an aromatic aldehyde of significant interest in organic and medicinal chemistry as a key synthetic intermediate . Its structure features a phenolic hydroxyl group protected as a methoxymethyl (MOM) ether, which masks the reactive hydroxyl functionality to allow for selective derivatization at the aldehyde group in multi-step synthesis . This protective strategy is crucial for the construction of complex molecules, such as naturally occurring chalcones and aurones, which are flavonoid derivatives investigated for their antioxidant and anti-inflammatory properties . The compound serves as a versatile precursor, enabling controlled reactivity in reactions like Claisen-Schmidt condensations to form chalcone scaffolds . A common synthesis route involves the alkylation of the precursor 2-hydroxy-5-methoxybenzaldehyde with methoxymethyl chloride (MOM-Cl) in the presence of a base, such as diisopropylethylamine (DIPEA) . Researchers value this benzaldehyde derivative for its utility in developing more complex molecular architectures, facilitating research into new biologically active compounds while avoiding costly purification steps associated with its precursors .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-hydroxy-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-6-13-8-2-3-9(11)7(4-8)5-10/h2-5,11H,6H2,1H3

InChI Key

MKAFWXKNSQNSPX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde typically involves:

  • Starting from 2-hydroxy-5-methoxybenzaldehyde or related hydroxybenzaldehydes.
  • Protection of the phenolic hydroxy group as a methoxymethyl (MOM) ether.
  • Purification steps to isolate the desired protected aldehyde.

This approach preserves the aldehyde functionality while protecting the hydroxy group to allow further transformations without undesired side reactions.

Preparation of 2-Hydroxy-5-methoxybenzaldehyde (Key Precursor)

A critical precursor to this compound is 2-hydroxy-5-methoxybenzaldehyde. Its preparation is well-documented and involves:

  • Reaction of a magnesium salt of 4-methoxyphenol with formaldehyde or paraformaldehyde under controlled conditions.
  • Acidic quenching to obtain crude 2-hydroxy-5-methoxybenzaldehyde.
  • Purification by distillation or chromatography, although recent advances allow isolation of metal salts (e.g., sodium or potassium salts) to avoid costly purification steps.

This method avoids the use of highly toxic reagents like hydrogen cyanide or zinc cyanide and improves overall yield and cost efficiency by alkylating the metal salt directly rather than the pure aldehyde.

Protection of the Phenolic Hydroxy Group as Methoxymethyl Ether

The key step to obtain this compound is the protection of the phenolic hydroxy group in 2-hydroxy-5-methoxybenzaldehyde by converting it into the methoxymethyl (MOM) ether. Typical conditions are:

  • Treatment of 2-hydroxy-5-methoxybenzaldehyde with methoxymethyl chloride (MOM-Cl) or a similar MOM donor reagent.
  • Use of a base such as diisopropylethylamine (DIPEA) or potassium carbonate to facilitate the ether formation.
  • The reaction is generally performed in an aprotic solvent like dichloromethane or acetone at low to ambient temperature.
  • The product is isolated by aqueous work-up and purified by column chromatography.

This step selectively protects the phenolic hydroxy group while leaving the aldehyde group intact, yielding this compound.

Alternative Alkylation Methods of 2-Hydroxy-5-methoxybenzaldehyde

In related preparations of 2-alkoxy-5-methoxybenzaldehydes, alkylation of the phenolic hydroxy group is achieved by:

  • Reacting 2-hydroxy-5-methoxybenzaldehyde with alkyl halides (e.g., alkyl bromides or iodides) in the presence of anhydrous potassium carbonate as the base.
  • The reaction is typically carried out in refluxing acetone under nitrogen atmosphere.
  • Reaction times vary depending on the alkyl halide reactivity; activated alkyl bromides react faster than aliphatic iodides.
  • After reaction completion, the mixture is extracted, washed, acidified, and purified by column chromatography.

This method can be adapted for methoxymethyl protection by using methoxymethyl halides.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Formation of 2-hydroxy-5-methoxybenzaldehyde Magnesium salt of 4-methoxyphenol + formaldehyde/paraformaldehyde, acidic quench Synthesis of key aldehyde precursor Avoids toxic cyanide reagents; purification via metal salt isolation
2. Formation of metal salt of 2-hydroxy-5-methoxybenzaldehyde Metal hydroxide (NaOH or KOH) Conversion to reactive salt for further alkylation Enables alkylation at lower temperature, reduces cost
3. Alkylation with methoxymethyl chloride (MOM-Cl) MOM-Cl + base (e.g., DIPEA) in aprotic solvent Protection of phenolic OH as methoxymethyl ether Selective protection, preserves aldehyde functionality
4. Work-up and purification Extraction, acidification, chromatography Isolation of pure this compound Column chromatography typically used for final purification

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride in ethanol is a typical reducing agent.

    Substitution: Malononitrile is used in the presence of a base such as piperidine.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.

    Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-hydroxy-5-(methoxymethoxy)benzaldehyde and related compounds are summarized below:

Structural Analogues
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Hydroxy-5-methoxybenzaldehyde -OH (2), -OCH₃ (5) C₈H₈O₃ 152.15 Simpler analogue; used in fragrance synthesis.
2-Methoxy-5-(methoxymethoxy)benzaldehyde -OCH₃ (2), -OCH₂OCH₃ (5) C₁₀H₁₂O₄ 196.20 Precursor to 5-hydroxy-2-methoxybenzaldehyde via acid hydrolysis.
5-Methoxy-2-(methoxymethoxy)benzaldehyde -OCH₂OCH₃ (2), -OCH₃ (5) C₁₀H₁₂O₄ 196.20 Structural isomer; differing substitution pattern affects reactivity.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde -OH (2), -OCF₃ (5) C₈H₅F₃O₃ 206.12 Enhanced lipophilicity; used in biotransformation studies.
Functional Analogues
Compound Name Functional Groups Key Differences Applications Reference
2-Hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde -OH (2), -N=N-Ph (5) Azo group enables conjugation; yellow crystalline solid (m.p. 128–130°C). Dye intermediate; fluorescent labeling.
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde -OH (2), -OCH₃ (3), -N=N-Ph (5) Additional methoxy group at position 3. Biologically active Schiff base precursor.
2-Hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde -OH (2), -I (5), -OCH₂OCH₃ (4) Iodine substituent enhances reactivity in cross-coupling reactions. Intermediate in coumarin synthesis.
Physicochemical and Reactivity Comparison
  • Solubility and Stability: The methoxymethoxy group in this compound improves solubility in polar aprotic solvents (e.g., THF) compared to its non-protected analogue, 2-hydroxy-5-methoxybenzaldehyde . Trifluoromethoxy derivatives (e.g., 2-hydroxy-5-(trifluoromethoxy)benzaldehyde) exhibit higher thermal stability and resistance to enzymatic degradation due to the electron-withdrawing -OCF₃ group .
  • Synthetic Utility: Azo derivatives (e.g., 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde) are synthesized via diazo-coupling reactions and serve as chromophores in dyes . Iodo-substituted analogues (e.g., 2-hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde) are pivotal in Sonogashira coupling reactions for constructing heterocyclic frameworks .
  • Biological Activity :

    • Azo-linked compounds (e.g., 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde) demonstrate antimicrobial and anticancer properties when converted to Schiff bases .
    • The trifluoromethoxy variant is a metabolite in drug biotransformation pathways, highlighting its pharmacological relevance .
Data Tables

Table 1: Thermal Properties

Compound Name Melting Point (°C) Boiling Point (°C) pKa (Predicted)
2-Hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde 128–130 398.0 ± 32.0 7.19 ± 0.18
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde 169–171 N/A N/A

Table 2: Spectroscopic Data

Compound Name IR (C=O stretch, cm⁻¹) NMR (δ, ppm) MS (m/z)
2-Hydroxy-5-methoxybenzaldehyde 1680–1700 9.80 (s, CHO), 6.4–7.2 (aromatic H) 152 [M⁺]
2-Hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde 1665 10.10 (s, CHO), 7.4–8.2 (diazenyl H) 226 [M⁺]

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